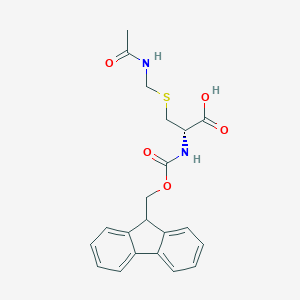

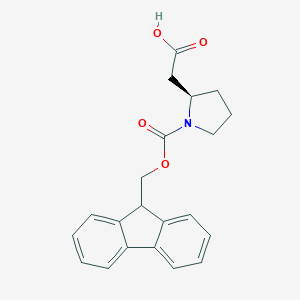

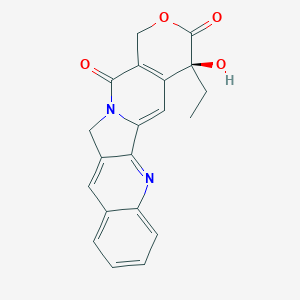

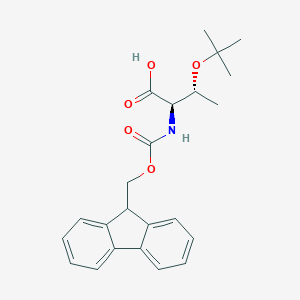

Fmoc-Asp(Otbu)-(Hmb)Gly-OH

Vue d'ensemble

Description

“Fmoc-Asp(Otbu)-(Hmb)Gly-OH” is a Fmoc protected amino acid used in solid phase peptide synthesis . The t-butyl ester of the side chain is readily hydrolyzed in the same conditions used to cleave peptides from Wang resin or Rink amide resin .

Synthesis Analysis

The Dmb backbone protection completely prevents base-catalyzed aspartimide formation of the Asp (OtBu)-Gly motif during Fmoc-SPPS . The Dmb moiety is readily introduced by coupling this Fmoc-dipeptide . Contrary to the Hmb derivative, cyclic lactones cannot be formed during activation .

Chemical Reactions Analysis

The Asp (OtBu) residue can form aspartimide under strong basic conditions . The aspartimide can open to form either the desired peptide or the beta-peptide . Backbone protection on the amino acid before Asp will prevent aspartimide formation .

Physical And Chemical Properties Analysis

“Fmoc-Asp(Otbu)-(Hmb)Gly-OH” is a white to yellowish powder . The melting point, boiling point, solubility, vapor pressure, and relative density are not known .

Applications De Recherche Scientifique

Fmoc-Asp(Otbu)-(Hmb)Gly-OH is used in peptide synthesis to prevent aspartimide formation, a common side reaction in Asp-Xaa sequences, particularly Asp-Gly. The Hmb (2-hydroxy-4-methoxybenzyl) group serves as an effective backbone amide protection in this context (Röder et al., 2010).

Systematic investigations have revealed that even bulky side-chain protecting groups like OtBu do not fully prevent aspartimide formation in Fmoc/tBu-based solid-phase peptide synthesis (SPPS). Fmoc-Asp(Otbu)-(Hmb)Gly-OH has been synthesized and included in studies to understand the influence of various factors, including Fmoc-cleavage conditions and the nature of Asp side-chain protection, on aspartimide formation (Mergler et al., 2001).

The extent of aspartimide and related by-product formation in Fmoc-based SPPS has been studied using various Asp β-carboxy protecting groups and different Fmoc cleavage protocols. This research included new Fmoc-Asp-OH derivatives and showed that combining OtBu side-chain protection with Hmb backbone protection for the preceding Gly residue significantly reduces aspartimide formation (Mergler et al., 2003).

Fmoc-Asp(Otbu)-(Hmb)Gly-OH has been compared to other Fmoc-Asp derivatives in studies examining the reduction of aspartimide-related by-products in peptide synthesis. These studies highlight the importance of the Asp β-carboxy protecting group and the duration of exposure to bases in minimizing by-product formation (Mergler & Dick, 2005).

The Fmoc-Asp(Otbu)-OH variant has also been used in capillary zone electrophoresis for the resolution of enantiomers of N-Fmoc amino acids, demonstrating its utility in analytical applications (Wu Hong-li, 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O9/c1-33(2,3)44-30(39)16-27(31(40)35(18-29(37)38)17-20-13-14-21(42-4)15-28(20)36)34-32(41)43-19-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,26-27,36H,16-19H2,1-4H3,(H,34,41)(H,37,38)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJHXXOYIQLAEM-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373308 | |

| Record name | Fmoc-L-Asp(OtBu)-HmbGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Asp(OtBu)-HmbGly-OH | |

CAS RN |

502640-94-0 | |

| Record name | Fmoc-L-Asp(OtBu)-HmbGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.